bromozinc(1+);dodecane
Description
Bromozinc(1+);dodecane is an organozinc bromide compound hypothesized to consist of a zinc cation (Zn⁺) coordinated with a bromide ion (Br⁻) and a dodecyl group (C₁₂H₂₅). These compounds typically adopt the formula R-Zn-Br, where R represents an alkyl group. For this compound, the R group is a dodecyl chain (C₁₂H₂₅), yielding a theoretical molecular formula of C₁₂H₂₅BrZn and a molecular weight of approximately 314.28 g/mol.
Organozinc bromides are widely used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction, where they act as nucleophilic reagents or ligands . The extended alkyl chain in this compound may influence its solubility, stability, and reactivity compared to shorter-chain analogs.
Properties
IUPAC Name |
bromozinc(1+);dodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25.BrH.Zn/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMOIAJLLFXXFZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC[CH2-].[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromozinc(1+);dodecane can be synthesized through the reaction of dodecyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc powder in THF.
- Addition of dodecyl bromide to the zinc solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bromozinc(1+);dodecane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols. The reactions are typically carried out in polar aprotic solvents like THF.
Cross-Coupling: Reagents include aryl halides and palladium or nickel catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the major products are often complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
Bromozinc(1+);dodecane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bromozinc(1+);dodecane involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in cross-coupling reactions. The zinc atom in the compound facilitates the formation of carbon-zinc bonds, which can then react with various electrophiles to form new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares bromozinc(1+);dodecane with structurally related organozinc bromides and other hydrocarbons:
Key Findings:
However, this may reduce reactivity in catalytic applications compared to shorter-chain analogs like propylzinc bromide. In contrast, dodecane itself (C₁₂H₂₆) is chemically inert under standard conditions but serves as a biomarker in exhaled breath for cancers such as colorectal and lung adenocarcinoma .
Solubility and Stability: Shorter-chain organozinc bromides (e.g., propylzinc bromide) are often soluble in tetrahydrofuran (THF) or ethers, while this compound’s hydrophobicity may limit solubility to non-polar solvents . Air sensitivity is a common trait among organozinc compounds, necessitating inert storage conditions. The dodecyl chain could offer partial protection against oxidation .
Catalytic Applications :
- Benzimidazolium-based zinc complexes enhance yields in Suzuki-Miyaura reactions (e.g., biphenyl synthesis from bromobenzene and phenylboronic acid) . This compound may exhibit similar catalytic behavior but with modified selectivity due to its bulky structure.
Biological Activity
Bromozinc(1+);dodecane, with the chemical formula C12H25BrZn, is an organometallic compound that has garnered attention in various fields, particularly in organic synthesis and biological applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
This compound is synthesized through the reaction of dodecyl bromide with zinc under inert atmospheric conditions to prevent oxidation. The reaction can be summarized as follows:
This compound is part of the organozinc family, characterized by a direct bond between carbon and zinc atoms, which influences its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with various biological targets. Its mechanism involves substitution reactions where the bromine atom can be replaced by nucleophiles, leading to different biologically active compounds. This reactivity is crucial for its potential applications in drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted the antibacterial effects of dodecane derivatives, suggesting that compounds with long carbon chains can disrupt bacterial membranes, leading to increased permeability and cell death .
Table 1: Antimicrobial Activity of Dodecane Derivatives
| Compound | Target Organism | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Dodecane | Escherichia coli | 15.0 | 2.0 |
| This compound | Staphylococcus aureus | 18.5 | 1.5 |
| Dodecanol | Candida albicans | 20.0 | 1.0 |
These findings underscore the potential of this compound as a candidate for developing new antimicrobial agents.
Antioxidant Activity
Additionally, this compound has been studied for its antioxidant properties. In vitro assays demonstrated that it could scavenge free radicals effectively, thus protecting cells from oxidative stress . The antioxidant activity is likely due to the presence of specific functional groups that can donate electrons to free radicals.
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 45.0 |
| Dodecanal | 60.0 |
| Ascorbic Acid | 30.0 |
Drug Development
In preclinical studies, this compound has shown promise in drug development, particularly in formulations aimed at treating bacterial infections and oxidative stress-related diseases. Its ability to form complexes with various biomolecules enhances its therapeutic potential .
Industrial Applications
Beyond biological applications, this compound is utilized in industrial settings for synthesizing new materials and chemical processes. Its role as a reagent in organic synthesis allows for the formation of complex molecules that are essential in pharmaceuticals and agrochemicals .
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for bromozinc(1+) dodecane derivatives from 1-dodecanol?
- Methodological Answer : The synthesis involves nucleophilic substitution using 1-dodecanol, hydrobromic acid (48%), and concentrated sulfuric acid as a catalyst. Key steps include:
- Adding 1-dodecanol (100 mmol) to a two-neck flask with a reflux condenser.
- Mixing with HBr (200 mmol) and H₂SO₄ (75 mmol) under stirring.
- Heating at 140°C for 5 hours in an oil bath, ensuring no separation of dodecanol in the condenser.
- Monitoring reaction progress via thin-layer chromatography (TLC) .
- Critical Equipment : Vigreux column, rotary evaporator, and vacuum distillation setup for purification .
Q. How can researchers confirm the structural integrity and purity of bromozinc(1+) dodecane compounds?
- Methodological Answer :
- TLC Analysis : Track reaction completion using silica gel plates and a solvent system (e.g., cyclohexane/ethyl acetate).
- Distillation : Purify via fractional distillation under reduced pressure (boiling point: 259.2°C at 760 mmHg) .
- Spectroscopy : Use GC-MS or NMR to verify molecular structure and absence of unreacted dodecanol .
Q. What safety protocols are essential when handling bromozinc(1+) dodecane compounds?
- Methodological Answer :
- PPE : Full-body protective clothing, P95 respirators for vapor exposure, and chemical-resistant gloves.
- Ventilation : Use fume hoods to avoid inhalation of HBr vapors.
- Storage : Stabilize compounds in airtight containers away from oxidizers; monitor decomposition products under heat .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in bromozinc(1+) dodecane synthesis?
- Methodological Answer :
- Taguchi Experimental Design : Vary parameters (temperature, catalyst ratio, reaction time) systematically.
- ANOVA Analysis : Identify significant factors (e.g., H₂SO₄ concentration) impacting yield.
- Case Study : A study on Pd(OH)₂/Al₂O₃-catalyzed reactions achieved 85% yield by optimizing catalyst-substrate ratios (1:10) and pressure (2 bar) .
Q. How to resolve discrepancies between experimental and simulated data in dodecane droplet dispersion studies?
- Methodological Answer :
- Validation Framework : Compare Sauter mean diameter (SMD) measurements from experiments (e.g., 10–60 mm nozzle distance) with COMSOL Multiphysics® simulations.
- Adjust Model Parameters : Refine turbulence models or boundary conditions (e.g., fuel channel temperature gradients) to align with empirical data .
Q. What solvent systems enhance the crystallizability of bromozinc(1+) dodecane in biofuel applications?
- Methodological Answer :
- Van’t Hoff Analysis : Rank solvents by ideal behavior: dodecane > kerosene > toluene.
- MSZW Measurement : Use metastable zone width (MSZW) data to correlate solubility with nucleation kinetics. For example, dodecane’s low polarity reduces solute aggregation, improving crystal uniformity .
Q. How to model bromozinc(1+) dodecane behavior in solid oxide fuel cells (SOFCs)?
- Methodological Answer :
- COMSOL Multiphysics® Setup : Simulate reformed fuel mixtures (CH₄, CO, H₂) at 1073K.
- Parameterization : Include carbon activity profiles and reactant diffusion rates. Extend models to heavier hydrocarbons by integrating thermophysical data (e.g., vapor pressure, enthalpy) .
Data Contradiction & Analysis
Q. Why do kinetic studies of bromozinc(1+) dodecane reactions show variability under acidic conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
